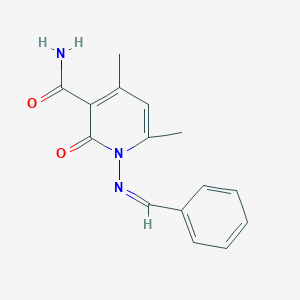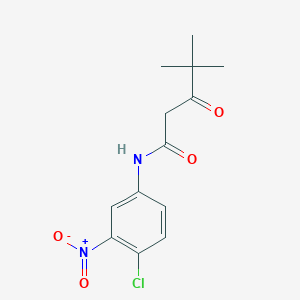
N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide, also known as NITD-008, is a small molecule drug that has been studied for its potential antiviral properties. This compound was first identified in a high-throughput screen for inhibitors of the dengue virus, a mosquito-borne virus that infects millions of people each year. Since then, NITD-008 has been studied for its activity against other viruses, including Zika virus, West Nile virus, and yellow fever virus. In
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide has been studied for its activity against several viruses, including dengue virus, Zika virus, West Nile virus, and yellow fever virus. In vitro studies have shown that N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide can inhibit viral replication by targeting the viral RNA polymerase. In vivo studies have also demonstrated the efficacy of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide against these viruses in animal models.
Wirkmechanismus
N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide is believed to inhibit viral replication by targeting the viral RNA polymerase. Specifically, N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide is thought to bind to a conserved region of the polymerase, preventing it from synthesizing viral RNA. This mechanism of action is similar to that of other antiviral drugs, such as ribavirin and sofosbuvir.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide has been shown to have low toxicity in vitro and in vivo. In animal studies, N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide has been well-tolerated at doses up to 100 mg/kg. However, more research is needed to fully understand the biochemical and physiological effects of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide is its broad-spectrum activity against several different viruses. This makes it a potentially useful tool for studying viral replication and for developing new antiviral therapies. However, one limitation of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide is its relatively low potency compared to other antiviral drugs. This may make it less effective in certain situations, such as in the treatment of severe viral infections.
Zukünftige Richtungen
There are several future directions for research on N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide. One area of interest is the development of more potent analogs of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide that could be used as antiviral drugs. Another area of research is the study of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide in combination with other antiviral drugs, to determine if this could lead to increased efficacy against certain viruses. Finally, more research is needed to fully understand the biochemical and physiological effects of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide, particularly in humans.
Synthesemethoden
The synthesis of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide involves several steps, starting with the reaction of 4-chloro-3-nitroaniline with 4,4-dimethyl-3-oxopentanoic acid to form an amide intermediate. This intermediate is then reduced using a borohydride reagent to yield N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide. The overall yield of this synthesis is reported to be around 25%.
Eigenschaften
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4/c1-13(2,3)11(17)7-12(18)15-8-4-5-9(14)10(6-8)16(19)20/h4-6H,7H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTBUQQNZAXHAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5912927.png)
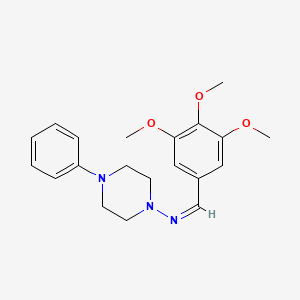
![2,6-dimethoxy-4-{[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate](/img/structure/B5912940.png)
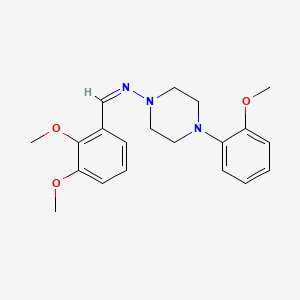
![3-(5-methyl-2-furyl)-N'-[1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5912953.png)
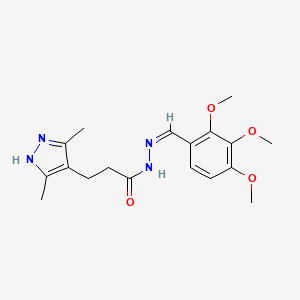
![1-{3-fluoro-4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5912962.png)
![3-(4-chlorophenyl)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912967.png)
![4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one](/img/structure/B5912973.png)
![3-(4-biphenylyloxy)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5912976.png)
![7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-3-(2-naphthyloxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912977.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-(2-isopropylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912992.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5913009.png)
